molecular formula C12H17NO3S B14826274 N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide

Cat. No.: B14826274
M. Wt: 255.34 g/mol
InChI Key: BNXULERUBGLIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide is an organic compound with the molecular formula C12H17NO3S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-6-ethylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Cyclopropoxy-6-ethylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide
  • N-(2-Cyclopropoxy-3-ethylphenyl)methanesulfonamide
  • N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-6-ethylphenyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. The position of the cyclopropoxy and ethyl groups on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-3-9-5-4-6-11(16-10-7-8-10)12(9)13-17(2,14)15/h4-6,10,13H,3,7-8H2,1-2H3

InChI Key

BNXULERUBGLIAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.